molecular formula C24H27N3O6S2 B2578145 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate CAS No. 896013-62-0

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate

Cat. No. B2578145
CAS RN: 896013-62-0
M. Wt: 517.62
InChI Key: PYHAKSPHANNLSH-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C24H27N3O6S2 and its molecular weight is 517.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is part of a broader class of chemicals studied for their potential in synthesizing new derivatives with significant antimicrobial activities. For instance, research on the synthesis of thiazoles and their fused derivatives highlights the antimicrobial potential of these compounds. Such derivatives have been tested in vitro for activity against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as for antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showing promising results in controlling microbial infections (Wardkhan et al., 2008).

Heterocyclic Synthesis

Research on heterocyclic synthesis with compounds like ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates presents an expeditious approach to creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These synthetic pathways are crucial for developing new pharmaceuticals and materials with varied biological activities (Mohareb et al., 2004).

Green Synthesis Methods

The use of isonicotinic acid as a dual and biological organocatalyst for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles demonstrates an environmentally friendly method. This approach emphasizes the importance of sustainable chemistry in preparing compounds that could have pharmaceutical relevance (Zolfigol et al., 2013).

Anticancer Activities

A study focused on the synthesis of pyran-3-hydrazide derivatives and their conversion into pyrazole, hydrazide-hydrazone, and thiazole derivatives, explored for anticancer activities. These compounds were tested against multiple cancer cell lines, revealing some with potent cytotoxic effects. This research underscores the therapeutic potential of such compounds in oncology (Samir et al., 2022).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S2/c1-4-16(5-2)22(30)25-23-26-27-24(35-23)34-14-18-12-19(28)20(13-32-18)33-21(29)11-15-7-9-17(10-8-15)31-6-3/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHAKSPHANNLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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